molecular formula C30H35F7N4O2 B12299322 4-(4-acetylpiperazin-1-yl)-N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide

4-(4-acetylpiperazin-1-yl)-N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide

Cat. No.: B12299322
M. Wt: 616.6 g/mol
InChI Key: XGGTZCKQRWXCHW-UHFFFAOYSA-N
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Description

The compound 4-(4-acetylpiperazin-1-yl)-N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide is a structurally complex molecule featuring:

  • A piperidine-1-carboxamide core with dual N-substituents:
    • A 1-[3,5-bis(trifluoromethyl)phenyl]ethyl group.
    • A 4-(4-acetylpiperazin-1-yl) moiety.
  • A 4-fluoro-2-methylphenyl substituent at the 2-position of the piperidine ring.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with neurokinin-1 (NK1) receptor antagonists and protease-activated receptor (PAR) modulators .

Properties

IUPAC Name

4-(4-acetylpiperazin-1-yl)-N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35F7N4O2/c1-18-13-24(31)5-6-26(18)27-17-25(40-11-9-39(10-12-40)20(3)42)7-8-41(27)28(43)38(4)19(2)21-14-22(29(32,33)34)16-23(15-21)30(35,36)37/h5-6,13-16,19,25,27H,7-12,17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGTZCKQRWXCHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35F7N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-acetylpiperazin-1-yl)-N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Piperidine Core: The piperidine ring is synthesized through a series of cyclization reactions.

    Introduction of Substituents: Functional groups such as acetyl, trifluoromethyl, and fluoro groups are introduced through substitution reactions.

    Coupling Reactions: The final compound is formed by coupling the piperidine core with the appropriate substituents under specific reaction conditions, often involving catalysts and solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(4-acetylpiperazin-1-yl)-N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a ligand in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as acting on specific molecular targets.

    Industry: It might be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-acetylpiperazin-1-yl)-N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The following table highlights structural similarities and differences between the target compound and related molecules:

Compound Name / ID Core Structure Key Substituents Potential Applications
Target Compound Piperidine-1-carboxamide 4-Acetylpiperazine, 3,5-bis(trifluoromethyl)phenyl-ethyl, 4-fluoro-2-methylphenyl Hypothesized NK1/PAR modulation
Netupitant () Pyridine-3-yl propanamide 4-Methylpiperazine, 3,5-bis(trifluoromethyl)phenyl, o-tolyl Antiemetic (NK1 antagonist)
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () Acetamide 4-Methylbenzenesulfonylpiperazine, 4-fluorophenyl Unknown (sulfonamide scaffold)
1-(4-(Methylamino)-6-{4-[(trifluoromethyl)oxy]phenyl}-1,3,5-triazin-2-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-4-piperidinecarboxamide () Triazine-piperidine carboxamide Trifluoromethoxyphenyl, trifluoromethylbenzyl Kinase inhibition (speculative)

Functional Group Analysis

Trifluoromethyl Groups
  • Target Compound vs. Netupitant : Both feature 3,5-bis(trifluoromethyl)phenyl groups, which enhance binding to hydrophobic pockets in receptors like NK1 .
  • Compounds : Use trifluoromethyl substituents on benzyl or phenyl groups, suggesting similar strategies to improve pharmacokinetics.
Piperazine/Piperidine Modifications
  • Sulfonylpiperazine () : Introduces strong electron-withdrawing effects, likely reducing metabolic oxidation but increasing plasma protein binding .
Aromatic Substitutents
  • 4-Fluoro-2-methylphenyl (Target) : The fluorine atom enhances electronegativity and bioavailability, while the methyl group provides steric bulk, possibly influencing receptor selectivity.
  • o-Tolyl (Netupitant) : Similar steric effects but lacks fluorine, which may reduce polarity .

Hypothesized Structure-Activity Relationships (SAR)

  • Lipophilicity : The trifluoromethyl groups and aromatic substituents in the target compound likely confer higher logP values compared to sulfonamide-based analogs (), favoring CNS penetration.
  • Receptor Binding : The acetylpiperazine moiety may engage in hydrogen bonding with NK1 receptors, akin to Netupitant’s methylpiperazine .

Biological Activity

The compound known as 4-(4-acetylpiperazin-1-yl)-N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide , with the CAS number 852393-14-7 , is a synthetic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C30H35F7N4O2
  • Molecular Weight : 616.613 g/mol
  • LogP : 6.468 (indicating high lipophilicity)

The biological activity of this compound primarily involves its interaction with various receptors and enzymes in the body. It has been noted for its inhibitory effects on specific pathways, which can lead to therapeutic applications in conditions such as inflammation and cancer.

1. Enzyme Inhibition

Research indicates that the compound may inhibit certain enzymes involved in steroid metabolism, particularly the steroid 5α-reductase type 1 (SRD5A1). In a study involving human keratinocyte cells, it was found that the compound exhibited a half-maximal inhibitory concentration (IC50) of 1.44 µM , demonstrating significant potency against SRD5A1 with low cytotoxicity (IC50 of 29.99 µM ) .

2. Molecular Docking Studies

Molecular docking simulations have suggested that this compound binds effectively to the active site of SRD5A1, stabilizing the enzyme in an inactive conformation. This binding affinity was confirmed through kinetic studies which indicated a Ki value of 2.382 µM .

Table 1: Biological Activity Summary

Activity TypeMeasurementValue
SRD5A1 InhibitionIC501.44 µM
CytotoxicityIC5029.99 µM
Ki ValueKi2.382 µM
Cell ViabilityAt 5 µM<80%

Case Study 1: Inhibition of DHT Production

In a controlled experiment, HaCaT cells treated with the compound at varying concentrations demonstrated a concentration-dependent inhibition of dihydrotestosterone (DHT) production. At concentrations of 0.2–2.5 µM , significant reductions in DHT levels were observed without compromising cell viability .

Case Study 2: Protein Expression Analysis

Further investigations using western blot analysis showed that treatment with the compound at concentrations of 1 and 2.5 µM led to more than 50% reduction in SRD5A1 protein expression after 24 hours , indicating not only enzymatic inhibition but also downregulation at the protein level .

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